Nonin A
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Overview
Description
Nonin A is a natural phenolic compound found in several plantsThe compound is identified by its IUPAC name, methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonin A involves several steps, starting from basic organic compounds. The primary synthetic route includes the formation of the chromene ring system, followed by the introduction of hydroxyl and carboxylate groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Nonin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Scientific Research Applications
Nonin A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nonin A involves its interaction with various molecular targets and pathways. It is known to exert its effects by:
Binding to enzymes: this compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Interacting with receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Antioxidant activity: this compound can scavenge free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Nonin A is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Quercetin: Another phenolic compound with antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer effects.
Luteolin: Studied for its potential neuroprotective effects.
This compound stands out due to its specific hydroxyl and carboxylate groups, which contribute to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-17(9-18)8-7-12-13(16(20)21-2)14(19)10-5-3-4-6-11(10)15(12)22-17/h3-8,18-19H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZKIDTWFRCHKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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